molecular formula C14H29IN2O6 B11935275 Iodoacetamide-PEG5-NH2

Iodoacetamide-PEG5-NH2

Cat. No.: B11935275
M. Wt: 448.29 g/mol
InChI Key: JZHKKPBRCHOTMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iodoacetamide-PEG5-NH2 involves the reaction of iodoacetamide with a PEG5-NH2 linker. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Iodoacetamide-PEG5-NH2 primarily undergoes substitution reactions due to the presence of the iodoacetamide group. The compound reacts with sulfhydryl groups (-SH) in proteins and peptides to form stable thioether bonds .

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound are bioconjugates where the compound is covalently linked to proteins or peptides through thioether bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific application as a PROTAC linker, which allows for the selective degradation of target proteins. Its PEG5 spacer arm provides flexibility and solubility, making it suitable for various bioconjugation applications .

Properties

Molecular Formula

C14H29IN2O6

Molecular Weight

448.29 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2-iodoacetamide

InChI

InChI=1S/C14H29IN2O6/c15-13-14(18)17-2-4-20-6-8-22-10-12-23-11-9-21-7-5-19-3-1-16/h1-13,16H2,(H,17,18)

InChI Key

JZHKKPBRCHOTMC-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCNC(=O)CI)N

Origin of Product

United States

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